molecular formula C18H18F4N4O B6462370 N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549023-92-7

N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6462370
CAS No.: 2549023-92-7
M. Wt: 382.4 g/mol
InChI Key: QLIOXHMIDUTXEX-UHFFFAOYSA-N
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Description

The compound N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine features a piperidine core substituted with a 3-fluoropyridine-4-carbonyl group and an N-methyl-3-(trifluoromethyl)pyridin-2-amine moiety. Its structure integrates fluorinated pyridine rings, which are known to enhance metabolic stability and membrane permeability in drug design .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-25(16-14(18(20,21)22)5-2-7-24-16)12-4-3-9-26(11-12)17(27)13-6-8-23-10-15(13)19/h2,5-8,10,12H,3-4,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOXHMIDUTXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=C(C=NC=C2)F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Notes
Target Compound Piperidin-3-yl linked to 3-fluoropyridine-4-carbonyl; N-methyl-3-(trifluoromethyl)pyridin-2-amine ~418 (calculated) 3-Fluoropyridine, trifluoromethyl Hypothesized to exhibit enhanced lipophilicity and metabolic stability due to fluorine substituents
N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine () Piperidin-3-yl sulfonyl group with trimethylpyrazole Not reported Sulfonyl, trimethylpyrazole Sulfonyl group increases electron-withdrawing effects, potentially altering solubility and receptor binding compared to the target compound
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () Piperazine-linked trifluoromethylphenyl group 468.2 Trifluoromethylphenyl, isopropyl Higher molecular weight and steric bulk may reduce bioavailability compared to the target compound
3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine () Polychlorinated/nitrated pyridine core Not reported Chloro, nitro, trifluoromethyl Herbicidal activity reported; highlights the impact of nitro groups on bioactivity divergence

Physicochemical Properties

  • Metabolic Stability : Fluorine atoms at the pyridine 3-position may reduce oxidative metabolism, as seen in related compounds (e.g., ’s analogs with trifluoromethyl groups) .

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